5-methyl-2-[(piperidin-3-yl)methoxy]pyridine
Description
5-Methyl-2-[(piperidin-3-yl)methoxy]pyridine is a pyridine derivative featuring a methyl group at position 5 and a piperidin-3-ylmethoxy substituent at position 2. This structural motif is of interest in medicinal chemistry, particularly for targeting receptors or enzymes where aromatic stacking and hydrophobic interactions are critical. The compound’s synthesis likely involves nucleophilic substitution or reductive amination strategies, as seen in analogous compounds (e.g., ). Its physicochemical properties, such as lipophilicity (influenced by the methyl group) and solubility (modulated by the piperidine moiety), make it a candidate for further pharmacological optimization.
Properties
IUPAC Name |
5-methyl-2-(piperidin-3-ylmethoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-10-4-5-12(14-7-10)15-9-11-3-2-6-13-8-11/h4-5,7,11,13H,2-3,6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSXJKKCUGNVCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OCC2CCCNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-[(piperidin-3-yl)methoxy]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-methyl-2-hydroxypyridine and 3-chloromethylpiperidine.
Ether Formation: The hydroxyl group of 5-methyl-2-hydroxypyridine is reacted with 3-chloromethylpiperidine under basic conditions to form the ether linkage. Common bases used include sodium hydride (NaH) or potassium carbonate (K2CO3).
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-[(piperidin-3-yl)methoxy]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce any functional groups present in the molecule.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions. Common reagents include halogens (for halogenation) or nucleophiles like amines and thiols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Halogens, amines, thiols
Major Products Formed
Oxidation: N-oxides, hydroxylated derivatives
Reduction: Reduced piperidine or pyridine derivatives
Substitution: Halogenated, aminated, or thiolated derivatives
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, particularly in the fields of neuropharmacology and antimicrobial research. Its unique structural features may enhance binding affinity and selectivity towards various molecular targets, including enzymes and receptors. This section outlines specific applications:
Neuropharmacological Applications
Research indicates that 5-Methyl-2-[(piperidin-3-yl)methoxy]pyridine may influence neurotransmitter systems, potentially acting on dopamine and serotonin receptors. Such interactions suggest its potential for developing treatments for neurological disorders, including depression and anxiety.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. Studies have shown that pyridine derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal effects. For instance, compounds similar to this compound have demonstrated efficacy against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Case Studies
Several studies have documented the pharmacological effects of this compound or related compounds:
Mechanism of Action
The mechanism of action of 5-methyl-2-[(piperidin-3-yl)methoxy]pyridine involves its interaction with specific molecular targets in the body. The piperidine moiety can interact with neurotransmitter receptors, while the pyridine ring can participate in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and ion channels, leading to various pharmacological effects.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Pharmacological Comparison
Research Findings and Implications
- Piperidine Positioning : The piperidin-3-ylmethoxy group in the target compound may enhance target engagement compared to piperidin-1-yl analogues due to improved spatial orientation.
- Synthetic Challenges : Introducing the piperidinylmethoxy group requires careful optimization to avoid steric hindrance during coupling reactions.
Biological Activity
5-Methyl-2-[(piperidin-3-yl)methoxy]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a pyridine ring substituted at the 2-position with a methoxy group linked to a piperidine moiety. This configuration is crucial for its biological activity.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Neurotransmitter Receptors : The piperidine moiety can interact with neurotransmitter receptors, influencing neurotransmission and potentially offering neuroprotective effects.
- Enzyme Modulation : The pyridine ring participates in hydrogen bonding and π-π interactions with biological macromolecules, modulating the activity of enzymes, receptors, and ion channels, which can lead to various pharmacological effects.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies show effectiveness against a range of bacterial strains. The compound's mechanism likely involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Antiviral Properties
Preliminary studies suggest potential antiviral activity against certain viruses. The compound may inhibit viral replication by interfering with viral entry or replication processes within host cells.
Anticancer Effects
The compound has been explored for its anticancer properties, particularly in targeting specific cancer cell lines. It appears to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of pro-apoptotic factors .
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective effects of this compound in models of neurodegenerative diseases. Results indicated reduced neuronal apoptosis and improved cognitive function in treated animals .
- Antimicrobial Efficacy : In a comparative study, the compound was tested against standard antibiotics. It showed comparable efficacy against resistant strains of bacteria, suggesting its potential as an alternative treatment option .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
